molecular formula C7H5BrFNO2 B1523386 2-Bromo-6-fluoro-4-nitrotoluene CAS No. 207110-34-7

2-Bromo-6-fluoro-4-nitrotoluene

Cat. No. B1523386
M. Wt: 234.02 g/mol
InChI Key: PTWYQLDIZKUNNC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-nitrotoluene is a derivative of nitrotoluene . It has a molecular weight of 234.02 .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene involves the regioselective bromination of o-nitrotoluene . The synthesis process also involves the use of 4-fluoro-2-nitrotoluene .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoro-4-nitrotoluene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 .


Chemical Reactions Analysis

2-Bromo-6-nitrotoluene has been used as a starting reagent in the total synthesis of N-acetyl methyl ester of (±)-clavicipitic acids and in the synthesis of carbazomadurin A, a highly oxygenated neuronal cell protecting carbazole alkaloid .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-nitrotoluene has a predicted boiling point of 259.4±35.0 °C and a predicted density of 1.696±0.06 g/cm3 . It is stored at ambient temperature and is available in the form of fused chunks or crystalline powder .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Medical Intermediates : 2-Bromo-6-fluoro-4-nitrotoluene is prepared from 2-Amino-6-nitrotoluene through a series of reactions, including Gattermann diazonium salt substitution, reduction, and Schiemann reactions, indicating its importance as a medical intermediate with a yield of 51.8% (Li Jiang-he, 2010).
  • Density Functional Theory Studies : Vibrational spectra of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene have been analyzed through quantum chemical calculations, demonstrating their applications in spectroscopic studies and chemical analysis (V. Krishnakumar et al., 2013).

Material Science and Environmental Applications

  • Detection of Nitroaromatic Compounds : Pyrene functionalized polysiloxanes have shown high selectivity and sensitivity to nitroaromatic compounds like 4-Nitrotoluene, suggesting applications in environmental monitoring and safety (Zhiming Gou et al., 2019).
  • Solid Acid Catalysts for Nitration : The nitration of fluorotoluenes, including 2-fluoro-5-nitrotoluene, using solid acid catalysts presents a regioselective, clean, and environmentally friendly process for the synthesis of nitro compounds (S. Maurya et al., 2003).

Analytical Chemistry Applications

  • Surface-Enhanced Raman Spectroscopy (SERS) : Gold nanoparticle arrays have been used as SERS substrates for the label-free detection of nitroexplosives, showcasing potential applications in security and forensic analysis (Xiaojuan Liu et al., 2011).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2-Bromo-6-fluoro-4-nitrotoluene are not mentioned in the search results, its use in the synthesis of various compounds suggests potential applications in chemical research and development .

properties

IUPAC Name

1-bromo-3-fluoro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWYQLDIZKUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-methyl-5-nitrobenzene

CAS RN

207110-34-7
Record name 2-Bromo-6-fluoro-4-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-fluoro-4-methylnitrobenzene (4.0 gm, 25.8 mmol) was added bromine (5.2 gm, 32 mmol) and iron powder (100 mg). The mixture was heated under a condenser at 100° C. for 40 hr and then poured into ice water containing enough sodium sulfite to quench the excess bromine. The aqueous layer was extracted twice with ether and the ether layers were washed with brine, dried over sodium sulfate, combined and evaporated. The residue was purified by FC (10-20% ethyl acetate/hexanes) to afford 1.4 gm of the title compound as a white solid (the major and highest Rf isomer). NMR (CDCl3): δ 2.41 (d, 3H, J=3 Hz), 7.85 (dd, 1H, J=2.1 and 9 Hz), 8.24 (dd, 1H, J=1.8 and 2.1 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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